1-(3,4-Dichlorophenyl)ethanamine
Overview
Description
1-(3,4-Dichlorophenyl)ethanamine is a chemical compound used as a research tool in various scientific fields such as medicinal chemistry, neuroscience, and pharmacology. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-(3,4-Dichlorophenyl)ethanamine is C8H9Cl2N . The InChI code is 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
1-(3,4-Dichlorophenyl)ethanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Pharmacology
1-(3,4-Dichlorophenyl)ethanamine has potential applications in pharmacology due to its structure which may be useful in the synthesis of compounds with biological activity. It could serve as a precursor in the development of triple reuptake inhibitors, which are compounds that can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine . This property is significant for creating new antidepressants.
Agriculture
In agriculture, this compound could be used in the synthesis of agrochemicals, particularly as a pre-emergent herbicide. Its phenylurea structure is similar to other known herbicides, suggesting it could help control weed growth by inhibiting photosynthesis .
Material Science
The applications in material science might involve the use of 1-(3,4-Dichlorophenyl)ethanamine as an intermediate in the synthesis of more complex molecules. These molecules could be used to create new polymers or coatings with specific properties like increased resistance to environmental stressors .
Environmental Science
In environmental science, the compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help in assessing the risks and benefits of its use in various industries .
Biochemistry
Biochemically, 1-(3,4-Dichlorophenyl)ethanamine could be important in studying enzyme-substrate interactions. Its structure allows it to fit into certain active sites, making it a candidate for enzyme inhibition studies which are crucial in drug development .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .
Chemical Engineering
In chemical engineering, 1-(3,4-Dichlorophenyl)ethanamine could be used in process optimization studies. Its properties might influence reaction conditions, yields, and scalability, which are critical factors in industrial chemical synthesis .
Toxicology
Lastly, in toxicology, the compound’s safety profile would be of interest. Studies could focus on its toxicological effects, safe handling procedures, and potential as a reference compound for toxicity assays .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, wash with plenty of soap and water .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390166 | |
Record name | 1-(3,4-dichlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)ethanamine | |
CAS RN |
74877-07-9 | |
Record name | 1-(3,4-dichlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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